5-(2-Fluorophenyl)pentanoic Acid

Beschreibung

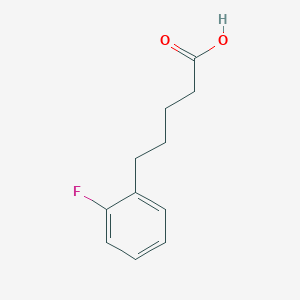

5-(2-Fluorophenyl)pentanoic Acid (CAS: 199664-70-5) is a fluorinated carboxylic acid derivative characterized by a pentanoic acid backbone substituted with a 2-fluorophenyl group at the terminal carbon. Its molecular formula is C₁₁H₁₁FO₃, with a molecular weight of 210.2 g/mol . This compound is notably associated with the synthesis of pharmaceuticals, serving as an impurity reference standard for Ezetimibe, a cholesterol absorption inhibitor .

Eigenschaften

Molekularformel |

C11H13FO2 |

|---|---|

Molekulargewicht |

196.22 g/mol |

IUPAC-Name |

5-(2-fluorophenyl)pentanoic acid |

InChI |

InChI=1S/C11H13FO2/c12-10-7-3-1-5-9(10)6-2-4-8-11(13)14/h1,3,5,7H,2,4,6,8H2,(H,13,14) |

InChI-Schlüssel |

KGGHVZFPQBIWJO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)CCCCC(=O)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)pentanoic Acid typically involves the introduction of a fluorophenyl group to a pentanoic acid backbone. One common method is the Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with a pentanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Fluorophenyl)pentanoic Acid undergoes several types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(2-Fluorophenyl)pentanoic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(2-Fluorophenyl)pentanoic Acid involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to certain enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Para Fluorine Substitution

5-(4-Fluorophenyl)-5-oxopentanoic Acid (CAS: 879572-57-3) shares the same molecular formula (C₁₁H₁₁FO₃) and weight (210.2 g/mol) as 5-(2-Fluorophenyl)pentanoic Acid but differs in the fluorine substituent position (para instead of ortho) . Key comparisons include:

Halogen Substitution: Fluorine vs. Chlorine

5-[(2-Chlorophenyl)sulfanyl]pentanoic Acid (C₁₁H₁₃ClO₂S, MW: 244.74 g/mol) replaces fluorine with chlorine and introduces a sulfanyl group . Differences include:

Functional Group Modifications

a) Loxiglumide (CR 1505)

This pentanoic acid derivative (C₂₃H₂₅Cl₂N₃O₄, MW: 502.37 g/mol) features dichlorobenzoylamino and methoxypropylpentylamino groups. Key distinctions:

- Pharmacological Activity: The bulky substituents enable receptor antagonism, unlike the simpler 2-fluorophenyl group in this compound.

- Acid Stability : The amide and ether linkages in Loxiglumide enhance stability under acidic conditions, critical for oral bioavailability .

b) 5-[N-(1'-Phenylcyclohexyl)amino]pentanoic Acid

Used as a hapten for generating antibodies against arylcyclohexylamines, this compound (structural analog of N-ethyl-1-phenylcyclohexylamine) demonstrates the importance of rigid cyclic substituents in mimicking pharmacophores. Its high affinity for phencyclidine (PCP) receptors (Kd: 1.9–51.6 nM) highlights how structural complexity enhances target specificity .

Stereochemical and Cyclic Derivatives

a) (S)-2-((Fmoc)amino)-5-substituted Pentanoic Acid Hydrochlorides

A series of compounds (e.g., 2e–2j) with piperazinyl, benzyl, or hydroxy groups exhibit optical activity ([α]D: −6.3 to −8.3) and modified solubility profiles due to charged ammonium moieties . These derivatives underscore how stereochemistry and polar functional groups (e.g., -OH, -NH-) influence physicochemical properties and biological interactions.

b) 5-[(2S,3S,4R)-3,4-Diaminothiolan-2-yl]pentanoic Acid

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

| Compound Name | Substituent/Group | Molecular Formula | MW (g/mol) | CAS Number | Key Properties/Applications |

|---|---|---|---|---|---|

| This compound | 2-fluorophenyl | C₁₁H₁₁FO₃ | 210.2 | 199664-70-5 | Ezetimibe impurity; API synthesis |

| 5-(4-Fluorophenyl)-5-oxopentanoic Acid | 4-fluorophenyl, oxo | C₁₁H₁₁FO₃ | 210.2 | 879572-57-3 | Structural isomer; SAR studies |

| 5-[(2-Chlorophenyl)sulfanyl]pentanoic Acid | 2-chlorophenyl, sulfanyl | C₁₁H₁₃ClO₂S | 244.74 | N/A | Halogen/sulfur substituent effects |

| Loxiglumide (CR 1505) | Dichlorobenzoylamino, methoxypropylpentylamino | C₂₃H₂₅Cl₂N₃O₄ | 502.37 | N/A | Cholecystokinin antagonist; pancreatitis therapy |

| 5-[N-(1'-Phenylcyclohexyl)amino]pentanoic Acid | Phenylcyclohexylamino | C₁₇H₂₄N₂O₂ | 288.39 | N/A | PCP receptor mimic; antibody generation |

Research Findings and Implications

- Substituent Position: The ortho-fluorine in this compound may hinder rotational freedom, reducing metabolic degradation compared to para-substituted analogs .

- Functional Group Impact : Bulky groups (e.g., in Loxiglumide) enhance receptor binding but may reduce solubility, necessitating formulation adjustments .

- Stereochemistry : Optically active derivatives (e.g., 2e–2j) demonstrate the critical role of chirality in drug efficacy and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.